

# Application Notes and Protocols for Culturing Berkelic Acid-Producing Fungus

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## Compound of Interest

Compound Name: *Berkelic acid*

Cat. No.: B1263399

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These application notes provide detailed protocols for the cultivation of the extremophilic fungus *Penicillium* sp., isolated from the acidic environment of the Berkeley Pit Lake, which is known to produce the novel spiroketal, **Berkelic acid**. The provided methodologies are based on published research and are intended to guide the laboratory-scale production of this potentially therapeutic secondary metabolite.

## Introduction

**Berkelic acid** is a fungal metabolite with selective anticancer activity, originally isolated from a *Penicillium* species thriving in the harsh, acidic, and metal-rich environment of the Berkeley Pit Lake in Butte, Montana.<sup>[1]</sup> This unique origin suggests that the producing fungus possesses distinct metabolic pathways, making the optimization of its culture conditions crucial for the production of **Berkelic acid** and other bioactive compounds. These notes also touch upon the phenomenon of co-culturing fungi from this environment, which has been shown to induce the production of other novel molecules not observed in axenic cultures.<sup>[2]</sup>

## Fungal Strain

The primary producer of **Berkelic acid** and other related metabolites such as berkeleyacetals and berkeleyamides is a strain identified as *Penicillium rubrum*, isolated from a deep-water sample of the Berkeley Pit Lake.<sup>[3][4]</sup> For the production of other unique compounds like

berkeleylactones, a co-culture of *Penicillium fuscum* and *Penicillium camembertii/clavigerum* from the same habitat has been utilized.[\[2\]](#)

## Culturing Conditions for Berkelic Acid Production

The following table summarizes the key parameters for the submerged fermentation of *Penicillium rubrum* for the production of **Berkelic acid** and related metabolites.

Parameter	Value/Condition	Source
Fungal Strain	<i>Penicillium rubrum</i> (isolated from Berkeley Pit Lake)	<a href="#">[3]</a> <a href="#">[4]</a>
Culture Medium	DIFCO® Potato Dextrose Broth (PDB)	<a href="#">[5]</a>
pH of Medium	2.7 (acidified with sulfuric acid)	<a href="#">[5]</a>
Culture Volume	300 mL in a 1 L Erlenmeyer flask	<a href="#">[5]</a>
Agitation	180 rpm for the first 4 days	<a href="#">[5]</a>
Incubation	Static (no shaking) for the following 20 days	<a href="#">[5]</a>
Temperature	Room temperature (approximately 25°C, as is standard for many <i>Penicillium</i> cultures)	General Practice
Incubation Time	24 days total (4 days shaking + 20 days static)	<a href="#">[5]</a>

## Experimental Protocols

### Inoculum Preparation

A pure culture of *Penicillium rubrum* is required for inoculation. This can be maintained on Potato Dextrose Agar (PDA) plates.

**Protocol:**

- From a mature (7-10 days old) PDA plate culture of *Penicillium rubrum*, aseptically cut out several small agar plugs (approximately 5 mm x 5 mm) using a sterile scalpel or cork borer.
- Alternatively, a spore suspension can be prepared by flooding the surface of a mature PDA plate with a sterile saline solution (0.85% NaCl) containing a wetting agent (e.g., 0.01% Tween 80) and gently scraping the surface to dislodge the spores. The spore concentration should be adjusted as needed.
- Aseptically transfer two to three agar plugs or 1 mL of the spore suspension into each flask containing the sterile culture medium.

## **Submerged Fermentation for Berkelic Acid Production**

This protocol is based on the reported successful cultivation of *Penicillium rubrum* for the production of secondary metabolites.[\[5\]](#)

**Materials:**

- 1 L Erlenmeyer flasks
- DIFCO® Potato Dextrose Broth (PDB)
- Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)
- Sterile water
- Inoculum of *Penicillium rubrum* (agar plugs or spore suspension)
- Orbital shaker
- Incubator

**Protocol:**

- Prepare the Potato Dextrose Broth according to the manufacturer's instructions.
- Adjust the pH of the medium to 2.7 using sulfuric acid.

- Dispense 300 mL of the acidified PDB into each 1 L Erlenmeyer flask.
- Sterilize the flasks containing the medium by autoclaving at 121°C for 15 minutes.
- Allow the medium to cool to room temperature before inoculation.
- Aseptically inoculate each flask with *Penicillium rubrum*.
- Incubate the flasks on an orbital shaker at 180 rpm for 4 days at room temperature (approximately 25°C).
- After the initial 4-day shaking period, transfer the flasks to a static incubator and continue the incubation for an additional 20 days at room temperature.

## Extraction of Berkelic Acid

The following is a general protocol for the solvent extraction of **Berkelic acid** from the fermentation broth. **Berkelic acid**, being a carboxylic acid, is typically extracted into an organic solvent from the acidified aqueous broth.<sup>[6]</sup>

### Materials:

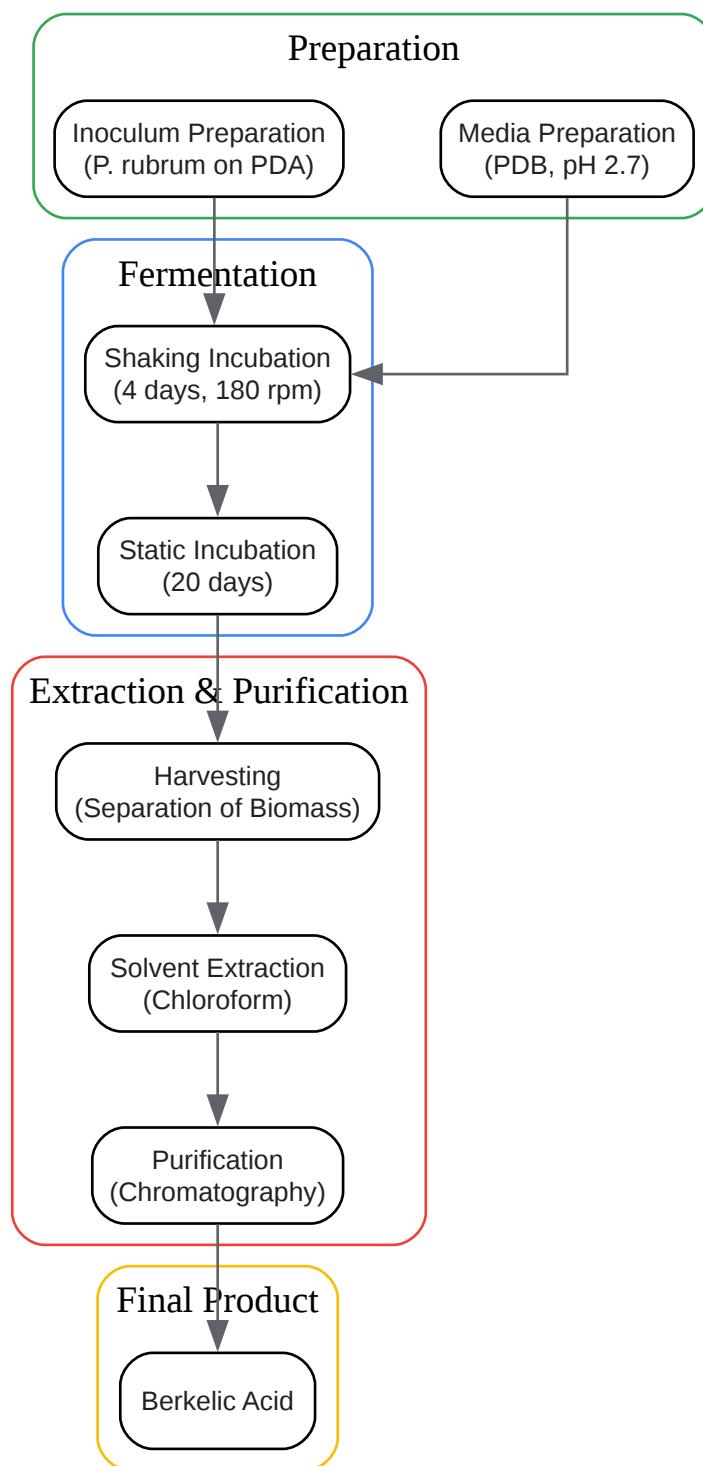
- Fermentation broth from *Penicillium rubrum* culture
- Chloroform ( $\text{CHCl}_3$ ) or other suitable organic solvent (e.g., ethyl acetate)
- Separatory funnel
- Rotary evaporator

### Protocol:

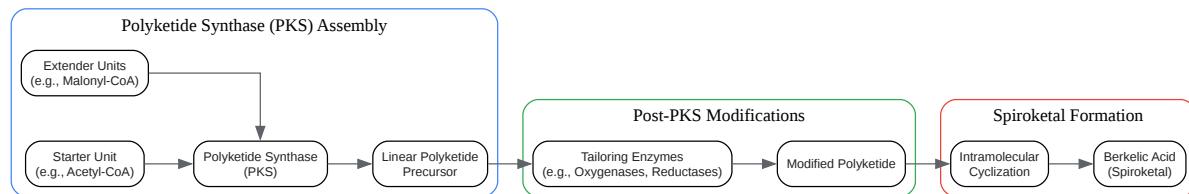
- At the end of the fermentation period, separate the fungal biomass from the culture broth by filtration or centrifugation.
- Acidify the cell-free broth further if necessary to ensure the **Berkelic acid** is in its undissociated form (typically  $\text{pH} < 3$ ).
- Transfer the acidified broth to a separatory funnel.

- Add an equal volume of chloroform to the separatory funnel.
- Shake the funnel vigorously for several minutes, periodically venting to release pressure.
- Allow the layers to separate. The organic layer (bottom layer for chloroform) will contain the extracted compounds.
- Drain the organic layer.
- Repeat the extraction of the aqueous layer with fresh chloroform at least two more times to maximize the recovery of **Berkelic acid**.
- Combine all the organic extracts.
- Concentrate the combined organic extracts using a rotary evaporator to obtain the crude extract containing **Berkelic acid**.
- The crude extract can then be further purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

## Visualizations

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Caption: Experimental workflow for **Berkelic acid** production.



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Caption: Plausible biosynthetic pathway for **Berkelic acid**.

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